![molecular formula C₁₁H₂₀N₂O₈ B1142129 Deoxyfructosylglutamine CAS No. 92755-70-9](/img/structure/B1142129.png)
Deoxyfructosylglutamine
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Overview
Description
Deoxyfructosylglutamine (DFG) is a naturally occurring sugar found in plants and has recently been studied for its potential use in the medical and scientific fields. DFG is a unique sugar because it is composed of both a deoxy sugar and an amino acid, making it a valuable molecule for research.
Scientific Research Applications
Glycomimetics in Therapeutics
As a glycomimetic, santhopine can be used to emulate the activities of carbohydrates while improving drug-like properties such as oral bioavailability and in vivo stability. This makes it valuable for designing new therapeutic agents that target specific biological pathways .
Mechanism of Action
Mode of Action
Santhopine interacts with its bacterial targets by serving as a source of energy, carbon, and nitrogen . This interaction enables the bacteria to colonize tobacco roots . The bacteria have genomic features, including genes for santhopine catabolism, that are associated with this ability .
Biochemical Pathways
It is known that santhopine biosynthesis is induced in crown gall tumors and hairy roots upon infection by pathogenic rhizobium strains . This suggests that santhopine may play a role in the assembly of root microbiota .
Result of Action
The result of santhopine’s action is the colonization of tobacco roots by Arthrobacter bacteria . This colonization is associated with the ability of these bacteria to metabolize santhopine .
Action Environment
The action of santhopine is influenced by environmental factors. For instance, the presence of tobacco-specific plant specialized metabolites, such as santhopine, partially mediates the enrichment of Arthrobacter bacteria in the tobacco endosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the tobacco endosphere.
properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIATPDKUZZXAT-VISRLPHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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